BMS-770767
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Overview
Description
BMS-770767 is a small molecule drug that acts as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a regulator of glucocorticoid activity and is thought to play a role in metabolic syndrome. This compound has been investigated for its potential therapeutic applications in conditions such as hypercholesterolemia and Type 2 diabetes .
Preparation Methods
The synthesis of BMS-770767 involves multiple steps. One of the key steps includes the reaction of 2-chlorophenol with a late-stage intermediate to form the desired product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods would likely involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
BMS-770767 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of 11β-HSD1 and its effects on glucocorticoid metabolism.
Biology: It helps in understanding the role of 11β-HSD1 in metabolic processes and its implications in diseases such as diabetes and obesity.
Medicine: Clinical trials have investigated its potential as a therapeutic agent for hypercholesterolemia and Type 2 diabetes.
Industry: It may have applications in the development of new drugs targeting metabolic diseases
Mechanism of Action
BMS-770767 exerts its effects by inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone into active cortisol in cells. By inhibiting this enzyme, this compound reduces the levels of active cortisol, which can help in managing conditions like hypercholesterolemia and Type 2 diabetes. The molecular targets and pathways involved include the glucocorticoid receptor pathway and various metabolic pathways regulated by cortisol .
Comparison with Similar Compounds
BMS-770767 is unique in its specific inhibition of 11β-HSD1. Similar compounds include other 11β-HSD1 inhibitors such as:
- PF-915275
- MK-0916
- RO-151
These compounds also target 11β-HSD1 but may differ in their potency, selectivity, and pharmacokinetic properties. This compound stands out due to its specific chemical structure and its potential therapeutic applications .
Properties
IUPAC Name |
4-[8-(2-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-13-4-1-2-5-14(13)25-15-6-3-11-23-16(15)21-22-17(23)18-7-9-19(24,12-18)10-8-18/h1-6,11,24H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXGIFYHJKEXNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1875067-34-7 |
Source
|
Record name | BMS-770767 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1875067347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-770767 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T8YQ8DDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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